molecular formula C13H10Cl2N2O3 B7587929 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid

2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid

Cat. No. B7587929
M. Wt: 313.13 g/mol
InChI Key: WTEVLRHPUFHJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, also known as CCMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. CCMA is a member of the benzoic acid family, which is a group of organic compounds that are commonly used as food preservatives.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are proteins that play a key role in the inflammatory response. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process that leads to programmed cell death.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells, which can help to prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in lab experiments is that it has been extensively studied and is well-characterized. This makes it easier for researchers to design experiments and interpret their results. However, one of the limitations of using 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in lab experiments is that it can be difficult to obtain in its pure form, which can make it challenging to conduct experiments with consistent results.

Future Directions

There are a number of future directions for research on 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of new synthetic methods for producing 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, which could make it easier to obtain in its pure form. Another area of research is the development of new applications for 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid, such as its use in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid and its potential applications in the field of medicine.

Synthesis Methods

2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloro-1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-chloro-4-aminobenzoic acid. The resulting product is then purified through recrystallization to obtain 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid in its pure form.

Scientific Research Applications

2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.

properties

IUPAC Name

2-chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-17-6-7(14)4-11(17)12(18)16-8-2-3-9(13(19)20)10(15)5-8/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVLRHPUFHJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid

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